3-Bromo-4-(cyclopropylmethoxy)benzonitrile
Overview
Description
3-Bromo-4-(cyclopropylmethoxy)benzonitrile is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor.
Preparation Methods
The synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile typically involves the bromination of 4-(cyclopropylmethoxy)benzonitrile. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-4-(cyclopropylmethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-Bromo-4-(cyclopropylmethoxy)benzonitrile has several scientific research applications:
Pharmaceutical Chemistry: It serves as a key intermediate in the synthesis of Roflumilast, which is used to treat chronic obstructive pulmonary disease (COPD) by inhibiting PDE4.
Medicinal Chemistry: The compound is used in the development of other potential therapeutic agents targeting various biological pathways.
Chemical Biology: Researchers use it to study the effects of brominated aromatic compounds on biological systems.
Industrial Applications: It is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile is primarily related to its role as an intermediate in the synthesis of Roflumilast. Roflumilast exerts its effects by inhibiting PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases cAMP levels, leading to anti-inflammatory effects and relaxation of airway smooth muscles.
Comparison with Similar Compounds
3-Bromo-4-(cyclopropylmethoxy)benzonitrile can be compared with other similar compounds, such as:
3-Bromo-4-methoxybenzonitrile: This compound has a methoxy group instead of a cyclopropylmethoxy group and is used as a pharmaceutical intermediate.
4-(Bromomethyl)benzonitrile: This compound has a bromomethyl group instead of a bromocyclopropylmethoxy group and is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group.
Properties
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVNSCRUGZSUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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